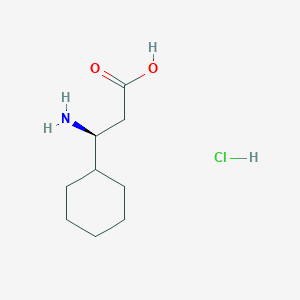

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

CAS No.: 1956437-96-9

Cat. No.: VC7680583

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956437-96-9 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 |

| IUPAC Name | (3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |

| Standard InChI Key | KGHIZRPOMNZQAX-QRPNPIFTSA-N |

| SMILES | C1CCC(CC1)C(CC(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS: 1956437-96-9) is the hydrochloride salt of the (S)-enantiomer of 3-amino-3-cyclohexylpropanoic acid. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol . The compound’s structure features:

-

A cyclohexyl group attached to the β-carbon of the propanoic acid chain.

-

A protonated amino group (-NH₃⁺) and a carboxylic acid group (-COOH), stabilized by hydrochloric acid.

Table 1: Key Physicochemical Properties

The hydrochloride form enhances solubility in aqueous media compared to the free acid (CAS: 129042-71-3), which has limited solubility due to its zwitterionic nature .

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of (S)-3-amino-3-cyclohexylpropanoic acid hydrochloride typically involves asymmetric methodologies to achieve high enantiomeric purity. A scalable approach, adapted from related compounds, employs Sharpless asymmetric dihydroxylation to install stereochemistry .

Key Steps in Synthesis:

-

Asymmetric Dihydroxylation: Ethyl 3-cyclohexyl-2,3-dihydroxypropanoate is prepared using Sharpless conditions, yielding enantiomerically enriched diols .

-

Sulfate Formation: Treatment with sulfuryl chloride (SO₂Cl₂) converts diols to sulfates, avoiding ruthenium-based oxidants .

-

Amino Group Introduction: The sulfate intermediate undergoes nucleophilic substitution with ammonia or protected amines.

-

Hydrochloride Salt Formation: The free base is treated with HCl to yield the hydrochloride salt .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O, carboxylic acid), and 1540 cm⁻¹ (C-N bend) confirm functional groups .

-

¹H NMR (free acid in D₂O): δ 1.0–2.5 ppm (cyclohexyl protons), δ 3.2 ppm (α-CH), δ 4.1 ppm (β-CH) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin after handling |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

| H335: Respiratory irritation | P280: Wear protective gear |

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hood |

| Spill Management | Neutralize with bicarbonate |

These guidelines underscore the compound’s irritant properties, mandating rigorous safety protocols .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The (S)-enantiomer serves as a precursor in synthesizing peptidomimetics and protease inhibitors. Its cyclohexyl group imparts steric bulk, enhancing binding affinity to hydrophobic enzyme pockets .

Case Study: Enantioselective Drug Synthesis

In a 2005 study, a related N-Boc-protected derivative was synthesized via Sharpless dihydroxylation and applied to HIV protease inhibitors, demonstrating >90% enantiomeric excess (ee) . This highlights the potential of (S)-3-amino-3-cyclohexylpropanoic acid hydrochloride in antiretroviral drug development.

Comparison with Structural Analogs

(S)- vs. (R)-Enantiomers

The (S)-configuration exhibits superior binding to biological targets compared to the (R)-form, as evidenced by protease inhibition assays .

Hydrochloride vs. Free Acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume